molecular formula C25H22ClN3O3S B1142428 2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride CAS No. 123333-74-4

2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride

Cat. No. B1142428
CAS RN: 123333-74-4
M. Wt: 479.98
InChI Key:
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Description

The study and development of thiazole derivatives have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry. Thiazole and its derivatives, including thiazolidinones and thiazolidinediones, exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development processes.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of amino acids with thioglycolic acid, resulting in substituted thiazolidin-4-ones. These synthetic routes are significant for generating various derivatives with potential biological activities. For example, the reaction of chloral with substituted anilines leading to the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility of synthetic approaches for creating thiazole compounds (Issac & Tierney, 1996).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives reveals the importance of their conformation and substitution patterns on biological activity. Advanced spectroscopic techniques, including high-resolution magnetic resonance spectra, play a crucial role in understanding the molecular structure and stability of these compounds. The structure-activity relationships (SAR) of thiazolidinediones, for instance, have been extensively studied to optimize their therapeutic potential (Verma et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions that modify their chemical properties and enhance their biological activity. These reactions include condensation with imino compounds, cyclization, and substitution reactions, which are crucial for developing compounds with desired therapeutic effects. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles indicate the broad scope of chemical modifications possible with thiazole derivatives (Abdurakhmanova et al., 2018).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for the formulation and delivery of drugs containing thiazole compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity of thiazole derivatives, determine their interactions with biological targets. The design and synthesis of (thio)urea benzothiazole derivatives highlight the diverse chemical properties that can be engineered to enhance biological activity and selectivity (Mendieta-Wejebe et al., 2023).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict the mechanism of action. If used as a drug, the compound’s mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S.ClH/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-17H,1H3,(H,26,27)(H,29,30);1H/b28-22-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGYSHABNSMIRY-BKHQUBCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tritylamino)-alpha-(methoxyimino)-4-thiazoleacetic acid hydrochloride

CAS RN

123333-74-4
Record name 2-(Tritylamino)-α-(methoxyimino)-4-thiazoleacetic acid, predominantly syn hydrochloride
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